- Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxideTetrahedron Letters, 1986, 27(33), 3911-12,
Cas no 90-47-1 (Xanthone)

Xanthone structure
商品名:Xanthone
Xanthone 化学的及び物理的性質
名前と識別子
-
- Xanthone
- Xanthen-9-one
- XANTHONE(AS)
- 9H-Xanthen-9-one
- 9-Oxoxanthene
- 9-Xanthenone
- Benzophenone oxide
- Diphenylene ketone oxide
- Genicide
- Xanthenone
- 9-Xanthone
- Dibenzo-gamma-pyrone
- Xanthene, 9-oxo-
- 9H-Xanthene, 9-oxo-
- Caswell No. 905
- Dibenzo-.gamma.-pyrone
- EPA Pesticide Chemical Code 086503
- 9749WEV0CA
- E 6
- JNELGWHKGNBSMD-UHFFFAOYSA-N
- NSC14978
- ST024714
- diphenyline ketone oxide
- xanthene-9-one
- Xanthone(Genicide)
- Xanthon
- BCP21155
- Spectrum2_000052
- AC-907/21098006
- NCGC00095484-03
- Z104477176
- HY-N0126
- W-100331
- CHEMBL186784
- NSC 14978
- Xanthone, 97%
- F8889-9282
- XANTHONE [USP-RS]
- EN300-20176
- SY017687
- Spectrum3_001884
- MLS002207109
- 90-47-1
- Q421789
- NSC-14978
- Tox21_301151
- MFCD00005060
- UNII-9749WEV0CA
- CHEBI:37647
- SR-05000002437-1
- C13H8O2
- STR05546
- SW219800-1
- BSPBio_003388
- F15407
- STK372481
- SCHEMBL41161
- SMR000112239
- DTXCID201795
- FT-0645039
- SR-05000002437
- CAS-90-47-1
- DTXSID6021795
- LS-162426
- CCG-38356
- XANTHONE [MI]
- WLN: T C666 BO IVJ
- CS-0007833
- X0005
- NCGC00095484-02
- NCGC00255049-01
- Xanthone (Genicide)
- KBio3_002891
- Xanthone, United States Pharmacopeia (USP) Reference Standard
- NCGC00095484-01
- s2372
- A843557
- BDBM50155411
- HMS3651G22
- AI3-00077
- EINECS 201-997-7
- InChI=1/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8
- AKOS001213782
- xanthen-9-on
- SPECTRUM200523
- SDCCGMLS-0066462.P001
- ghl.PD_Mitscher_leg0.1212
- SPBio_000203
- Xanthen-9-one (8CI)
- Dibenzo-γ-pyrone
- Dibenzo[b,e]pyran-10-one
- NS00039360
- DA-68731
- Dibenzo-g-pyrone
- 9Xanthone
- BRD-K27135764-001-08-7
- XANTHONE (USP-RS)
- Dibenzogammapyrone
- 9Xanthenone
- 9HXanthen9one
- 9Oxoxanthene
- Xanthene, 9oxo
- 9HXanthene, 9oxo
- Xanthen9one
- Dibenzo(b,e)pyran-10-one
- Dibenzo-I3-pyrone
- C22599
-
- MDL: MFCD00005060
- インチ: 1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
- InChIKey: JNELGWHKGNBSMD-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC=CC=2)OC2C1=CC=CC=2
- BRN: 140443
計算された属性
- せいみつぶんしりょう: 196.05200
- どういたいしつりょう: 196.052
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 196.20
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色から淡黄色の針状結晶。
- 密度みつど: 1.1607 (rough estimate)
- ゆうかいてん: 172-174 °C (lit.)
- ふってん: 349-350 °C/730 mmHg(lit.)
- フラッシュポイント: 350-351°C
- 屈折率: 1.6000 (estimate)
- すいようせい: It is Soluble in water (partly), chloroform, hot Toluene, ether (slightly), and hot alcohol.
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 30.21000
- LogP: 2.94620
- ようかいせい: クロロホルム、エタノール、エーテル、トリクロロメタン、ベンゼンに可溶であり、石油エーテルに微溶であり、水に不溶である。
- マーカー: 10062
Xanthone セキュリティ情報
Xanthone 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Xanthone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20176-0.5g |
9H-xanthen-9-one |
90-47-1 | 95% | 0.5g |
$21.0 | 2023-09-16 | |
eNovation Chemicals LLC | D387972-25g |
Xanthone |
90-47-1 | 97% | 25g |
$110 | 2024-05-24 | |
Oakwood | 358255-1g |
9H-Xanthen-9-one |
90-47-1 | 99% | 1g |
$9.00 | 2024-07-19 | |
Enamine | EN300-20176-25.0g |
9H-xanthen-9-one |
90-47-1 | 95% | 25g |
$41.0 | 2023-04-20 | |
Enamine | EN300-20176-0.1g |
9H-xanthen-9-one |
90-47-1 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Apollo Scientific | OR1180-100g |
Xanthone |
90-47-1 | 98+% | 100g |
£40.00 | 2025-02-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1720203-100MG |
90-47-1 | 100MG |
¥9538.08 | 2023-04-12 | |||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017741-25g |
Xanthone |
90-47-1 | 98% | 25g |
¥128 | 2024-05-21 | |
eNovation Chemicals LLC | D387972-100g |
Xanthone |
90-47-1 | 97% | 100g |
$200 | 2024-05-24 | |
ChemScence | CS-0007833-500g |
Xanthone |
90-47-1 | 99.83% | 500g |
$320.0 | 2022-04-26 |
Xanthone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C
リファレンス
- A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcoholsChemical Communications (Cambridge, 2020, 56(82), 12443-12446,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 8 h, 1 atm, rt
リファレンス
- Synthesis of xanthones, thioxanthones and acridones by a metal-free photocatalytic oxidation using visible light and molecular oxygenMolecules, 2021, 26(4),,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , tert-Butyl nitrite Solvents: 1,2-Dichloroethane ; 12 h, rt
リファレンス
- Visible-Light-Induced Aerobic Oxidation of Benzylic C(sp 3 )-H of Alkylarenes Promoted by DDQ, tert -Butyl Nitrite, and Acetic AcidSynlett, 2019, 30(2), 218-224,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: Dichloromethane ; 2.5 h, rt
リファレンス
- Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 PerovskiteJournal of Organic Chemistry, 2023, 88(20), 14559-14570,
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2808473-59-6 Solvents: Acetonitrile ; 16 h, 65 °C
リファレンス
- Highly efficient multi-site synergistic catalysis of a polyoxovanadate-based metal-organic framework for benzylic C-H bond oxidationJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(31), 16514-16523,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Stereoisomer of [[N′′,N′′′′′,N′′′′′′′′-[(nitrilo-κN)tri-2,1-ethanediyl]tris[N,N,… Solvents: Acetone ; 0 °C
リファレンス
- Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) centerDalton Transactions, 2021, 50(34), 11889-11898,
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Lithium chloride , Oxygen Catalysts: Copper chloride dihydrate Solvents: Acetonitrile ; 48 h, 25 °C
リファレンス
- Visible light-driven copper(II) catalyzed aerobic oxidative cleavage of carbon-carbon bonds: a combined experimental and theoretical studyOrganic Chemistry Frontiers, 2022, 9(22), 6229-6239,
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Pyridinium, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris[1-ethyl-, bromide (1:3) Solvents: Acetonitrile ; 18 h, rt
リファレンス
- Redox-active and Bronsted basic dual sites for photocatalytic activation of benzylic C-H bonds based on pyridinium derivativesGreen Chemistry, 2022, 24(6), 2492-2498,
ごうせいかいろ 14
はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ; 12 h, 130 °C
リファレンス
- Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylatesChinese Chemical Letters, 2018, 29(6), 985-988,
ごうせいかいろ 15
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: 2,4,6-Trimethylpyridine , Tetrabutylammonium perchlorate , Water Catalysts: Tempo Solvents: Dichloromethane ; 10 min, rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Electrochemical Decarboxylative Oxygenation of Carboxylic AcidsACS Sustainable Chemistry & Engineering, 2022, 10(15), 5067-5071,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) , Manganese sulfate hydrate (solid support) Solvents: Dichloromethane ; 24 h, rt
リファレンス
- Green oxidations. Manganese(II) sulfate aided oxidations of organic compounds by potassium permanganateMonatshefte fuer Chemie, 2007, 138(7), 649-651,
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 4 h, 50 °C
リファレンス
- Broadening the catalyst and reaction scope of regio- and chemoselective C-H oxygenation: a convenient and scalable approach to 2-acylphenols by intriguing Rh(II) and Ru(II) catalysisOrganic & Biomolecular Chemistry, 2013, 11(14), 2318-2322,
ごうせいかいろ 22
ごうせいかいろ 23
ごうせいかいろ 24
はんのうじょうけん
1.1 Reagents: Trimethylamine oxide Solvents: Acetonitrile
リファレンス
- Oxo transfer from amine N-oxides to copper salts: resulting copper(III) mediated oxidation of organic ligandsStudies in Surface Science and Catalysis, 1991, 66, 665-73,
ごうせいかいろ 25
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3Organic Process Research & Development, 2020, 24(5), 856-860,
ごうせいかいろ 26
ごうせいかいろ 27
ごうせいかいろ 28
はんのうじょうけん
1.1 Reagents: Cesium carbonate , 4,7-Diphenyl-1,10-phenanthroline , Oxygen Catalysts: Copper oxide (CuO) , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ; rt → 40 °C; 40 h, 40 °C
リファレンス
- Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper CatalysisSynlett, 2023, 34(17), 2029-2033,
Xanthone Raw materials
- 9H-xanthene-9-thione
- Methyl 2-phenoxybenzoate
- (2-Fluorophenyl)(2-hydroxyphenyl)methanone
- Xanthene-9-carboxylic acid
- 2-Phenoxybenzoic acid
- Xanthydrol
- Xanthene
Xanthone Preparation Products
Xanthone 関連文献
-
1. Synthesis of C-ring substituted xanthones from the [4?+?2] cycloaddition reaction of vinylchromones and acyclic enaminesAvijit S. Kelkar,Roy M. Letcher,Kung-Kai Cheung,Kwei-Fung Chiu,Geoffrey D. Brown J. Chem. Soc. Perkin Trans. 1 2000 3732
-
Jie Liu,Hui Bao,Huailing Wang,Qiang Luo,Jianhong Zuo,Zhigang Liu,Shuqi Qiu,Xizhuo Sun,Xiaoyu Liu RSC Adv. 2019 9 40781
-
Diana I. S. P. Resende,Fernando Dur?es,Miguel Maia,Emília Sousa,Madalena M. M. Pinto Org. Chem. Front. 2020 7 3027
-
Xiao-Qian Chi,Cheng-Ting Zi,Hong-Mei Li,Liu Yang,Yong-Feng Lv,Jin-Yu Li,Bo Hou,Fu-Cai Ren,Jiang-Miao Hu,Jun Zhou RSC Adv. 2018 8 41377
-
5. Acid catalysed rearrangements of 1-hydroxy-2,3,4,4a-tetrahydro-9H-xanthen-9-ones: synthesis and cycloaddition reactions of 3,4-dihydro-9H-xanthen-9-onesChristopher D. Gabbutt,John D. Hepworth,Michael W. J. Urquhart,Luis M. Vazquez de Miguel J. Chem. Soc. Perkin Trans. 1 1998 1547
-
Xiaojin Zhang,Xiang Li,Haopeng Sun,Zhengyu Jiang,Lei Tao,Yuan Gao,Qinglong Guo,Qidong You Org. Biomol. Chem. 2012 10 3288
-
Chae Yeong Kim,Chiho Lee,Hyung Jong Kim,Jinhyo Hwang,Mallesham Godumala,Ji-Eun Jeong,Han Young Woo,Min Ju Cho,Sungnam Park,Dong Hoon Choi J. Mater. Chem. C 2020 8 6780
-
Chae Yeong Kim,Chiho Lee,Hyung Jong Kim,Jinhyo Hwang,Mallesham Godumala,Ji-Eun Jeong,Han Young Woo,Min Ju Cho,Sungnam Park,Dong Hoon Choi J. Mater. Chem. C 2020 8 6780
-
Gao-peng Song,Su-mei Li,Hong-zong Si,Yi-bin Li,Ya-sheng Li,Ji-hong Fan,Qian-qian Liang,Hui-bing He,Han-ming Ye,Zi-ning Cui RSC Adv. 2015 5 36092
-
Neng Jiang,Su-Yi Li,Sai-Sai Xie,Hequan Yao,Hongbin Sun,Xiao-Bing Wang,Ling-Yi Kong RSC Adv. 2014 4 63632
90-47-1 (Xanthone) 関連製品
- 832-58-6(2',4',6'-Trimethoxyacetophenone)
- 1641-17-4(Mexenone)
- 131-57-7(Oxybenzone)
- 703-23-1(2-Hydroxy-6-methoxyacetophenone)
- 1201-38-3(2',5'-Dimethoxyacetophenone)
- 2040-04-2(2',6'-Dimethoxyacetophenone)
- 579-74-8(2-Methoxyacetophenone)
- 1214-24-0(3,6-Dihydroxy-9H-xanthen-9-one)
- 829-20-9(2',4'-Dimethoxyacetophenone)
- 3722-51-8(Sieber Linker)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-47-1)Xanthone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-47-1)Xanthone

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ